molecular formula C22H20N6O4S B3008582 ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863500-54-3

ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No.: B3008582
CAS No.: 863500-54-3
M. Wt: 464.5
InChI Key: KBURTCRMUBDGCY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a triazolo[4,5-d]pyrimidine derivative characterized by a 4-methoxyphenyl substituent at the triazole ring, a thioacetamido linker, and an ethyl benzoate ester group. This scaffold is structurally analogous to adenosine receptor ligands, as triazolo-pyrimidine derivatives are known to interact with adenosine receptors (A1, A2A, A2B, A3), which regulate physiological processes like inflammation and cardiovascular function . However, specific pharmacological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

ethyl 4-[[2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S/c1-3-32-22(30)14-4-6-15(7-5-14)25-18(29)12-33-21-19-20(23-13-24-21)28(27-26-19)16-8-10-17(31-2)11-9-16/h4-11,13H,3,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBURTCRMUBDGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a compound that belongs to the class of triazolopyrimidines, which have garnered interest due to their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential as an anticancer agent and other pharmacological properties.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions including the formation of the triazolo-pyrimidine framework and subsequent modifications to introduce the ethyl benzoate moiety. The methods used for synthesis often include one-pot reactions that enhance yield and reduce reaction times.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study evaluating related triazolopyrimidine derivatives showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the low micromolar range (17.83 μM for MDA-MB-231 and 19.73 μM for MCF-7) .
    • Another investigation into novel [1,2,3]triazolo[4,5-d]pyrimidine compounds found that certain derivatives exhibited enhanced activity against lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines compared to standard chemotherapeutics like doxorubicin .

The mechanism by which triazolopyrimidine compounds exert their anticancer effects may involve:

  • Inhibition of Cell Proliferation : Compounds interfere with cellular pathways that regulate growth and division.
  • Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells, enhancing their therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine derivatives is significantly influenced by their chemical structure. Modifications in the pyrimidine ring or substitution patterns can lead to variations in potency and selectivity against different cancer types. For example:

  • N3-substitution has been shown to enhance binding affinity and cytotoxicity in some triazolopyrimidine analogs .

Data Table: Biological Activity Overview

Compound NameCell Line TestedIC50 (μM)Reference
Ethyl 4-(...)MDA-MB-23117.83
Ethyl 4-(...)MCF-719.73
Triazolo-Pyrimidine DerivativeA549<10
Triazolo-Pyrimidine DerivativeHCT116<15

Case Studies

Several case studies have been published that detail the synthesis and biological evaluation of triazolopyrimidine derivatives:

  • Study on Antitumor Activity : A series of new derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results indicated that specific structural modifications led to enhanced potency compared to existing chemotherapeutics .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between triazolopyrimidines and target proteins involved in cancer progression, suggesting mechanisms for their observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related triazolo[4,5-d]pyrimidine derivatives, focusing on molecular properties and substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate C23H22N6O4S* 486.5* 4-methoxyphenyl, ethyl benzoate Hypothesized adenosine receptor modulation; electron-rich aryl group may enhance binding.
Ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate C22H19FN6O3S 466.5 4-fluorobenzyl Fluorine's electronegativity may improve metabolic stability and receptor affinity.
Ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate C22H19FN6O3S 466.5 2-fluorobenzyl Ortho-fluorine induces steric hindrance, potentially altering receptor selectivity.
3-(4-Methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine C19H14F3N5OS 417.4 4-methoxyphenyl, 4-(trifluoromethyl)benzylthio Trifluoromethyl enhances lipophilicity, possibly improving blood-brain barrier penetration.
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide C21H20N6O2S 420.5 Benzyl, 2-ethoxyphenyl Ethoxy group may reduce metabolic clearance compared to ester derivatives.

Note: Molecular formula and weight for the target compound are inferred from structural analogs due to lack of direct data in evidence.

Key Observations:

Substituent Effects on Receptor Binding: The 4-methoxyphenyl group in the target compound provides electron-donating properties, which may enhance interactions with hydrophobic pockets in adenosine receptors compared to halogenated (e.g., 4-fluorobenzyl) or nonpolar (e.g., benzyl) analogs . Fluorine in analogs improves metabolic stability and may increase binding affinity through electronegative interactions.

Physicochemical Properties :

  • The ethyl benzoate ester in the target compound likely enhances solubility compared to amide derivatives (e.g., ), though esterases may increase metabolic liability .
  • The trifluoromethyl group in significantly increases lipophilicity (calculated LogP ~3.5), favoring CNS-targeted applications.

Structural-Activity Relationships (SAR): A3 Receptor Selectivity: Compounds with bulkier substituents (e.g., trifluoromethyl in ) may exhibit selectivity for A3 receptors, which are implicated in anti-inflammatory responses .

Limitations:

  • No direct pharmacological data (e.g., IC50, binding assays) are available for the target compound in the provided evidence.
  • Physical properties (e.g., solubility, melting point) are unreported for most analogs .

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. For example, triazolo-pyrimidine cores are often synthesized via hydrazine-mediated cyclization of pyrimidine precursors, followed by thioether linkage formation using mercaptoacetic acid derivatives. Purification may involve vacuum filtration, recrystallization (e.g., ethanol/water mixtures), or column chromatography. Reaction progress is monitored via TLC (dichloromethane as eluent) and NMR .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Key techniques include:

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ ~3.8 ppm) .
  • FTIR : Confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹, S–C bonds at ~650 cm⁻¹) .
  • HRMS : Validates molecular mass (e.g., [M+H]+ calculated vs. observed) .
  • X-ray crystallography : Resolves 3D conformation and π-stacking interactions (if crystallized) .

Q. What solvent systems are optimal for recrystallization to achieve high-purity samples?

Ethanol, methanol, or DMF/water mixtures are commonly used. For example, ethanol effectively purifies triazolo-pyrimidine derivatives, yielding crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-methoxyphenyl or benzoate moieties to assess electronic effects.
  • Linker variation : Replace the thioacetamido group with sulfonyl or alkyl chains to evaluate steric impacts.
  • Assays : Use in vitro enzyme inhibition (e.g., kinase assays) or cellular models (e.g., apoptosis assays) to correlate structural changes with activity .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Standardize assays : Control variables like solvent (DMSO concentration), cell lines, and incubation time.
  • Validate purity : Use HPLC (>95% purity) to exclude impurity-driven artifacts.
  • Computational cross-check : Perform molecular docking to verify target binding consistency with experimental IC50 values .

Q. How are stability and degradation profiles analyzed under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via LC-MS.
  • Thermal analysis : Use DSC/TGA to assess thermal decomposition thresholds.
  • Light sensitivity : Conduct accelerated photostability studies under UV/visible light .

Q. What computational methods predict binding affinities with target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions (e.g., hydrogen bonds with kinase ATP pockets).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability.
  • QSAR models : Train on datasets with logP, polar surface area, and IC50 values .

Q. How are synthetic impurities identified and mitigated during scale-up?

  • HPLC-MS : Detect byproducts (e.g., uncyclized intermediates).
  • Process optimization : Adjust stoichiometry (e.g., NaOCl in cyclization steps) or temperature to suppress side reactions .

Methodological Notes

  • Contradictory data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .
  • Crystallization challenges : Add co-solvents (e.g., acetonitrile) or use slow evaporation to improve crystal quality .

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